molecular formula C9H8N2O3 B1330632 2-(2-hydroxyethyl)-1H,2H,3H-pyrrolo[3,4-c]pyridine-1,3-dione CAS No. 87544-89-6

2-(2-hydroxyethyl)-1H,2H,3H-pyrrolo[3,4-c]pyridine-1,3-dione

Cat. No.: B1330632
CAS No.: 87544-89-6
M. Wt: 192.17 g/mol
InChI Key: ITFZLVNLVANCEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Hydroxyethyl)-1H,2H,3H-pyrrolo[3,4-c]pyridine-1,3-dione (CAS 87544-89-6) is a high-purity chemical compound supplied for research purposes. With a molecular formula of C9H8N2O3 and a molecular weight of 192.17 g/mol, this pyrrolo[3,4-c]pyridine derivative is part of a scaffold known for a broad spectrum of pharmacological properties . Research into this class of compounds has revealed significant potential in several areas. Pyrrolo[3,4-c]pyridine-1,3-dione derivatives have been investigated as potent antidiabetic agents, with studies showing they can effectively reduce blood glucose levels by stimulating glucose uptake into muscle and fat cells, offering potential for treating type 2 diabetes and related metabolic disorders . Furthermore, related 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives have demonstrated pronounced analgesic (pain-relieving) and sedative activities in preclinical models, with some compounds exhibiting activity comparable to morphine but with significantly lower toxicity, making them compelling subjects for neuroscience and pain management research . The 2-hydroxyethyl substituent on this molecule may influence its physicochemical properties and bioavailability, making it a versatile intermediate or target for further medicinal chemistry exploration. This product is intended for Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-(2-hydroxyethyl)pyrrolo[3,4-c]pyridine-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c12-4-3-11-8(13)6-1-2-10-5-7(6)9(11)14/h1-2,5,12H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITFZLVNLVANCEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=O)N(C2=O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90321413
Record name 2-(2-hydroxyethyl)pyrrolo[3,4-c]pyridine-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90321413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87544-89-6
Record name NSC374808
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=374808
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2-hydroxyethyl)pyrrolo[3,4-c]pyridine-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90321413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Diels-Alder Cycloaddition Approach

One common laboratory synthesis involves a Diels-Alder cycloaddition between 4-methoxy-1,3-oxazoles and maleimide derivatives. The process includes:

  • Preparation of 4-methoxyoxazoles via condensation of amides with chloral, followed by cyclization using sodium methoxide in methanol.
  • Cycloaddition with maleimide derivatives to form the pyrrolo[3,4-c]pyridine-1,3-dione skeleton.
  • Subsequent functionalization to introduce the 2-(2-hydroxyethyl) substituent.

This method is favored for its regioselectivity and ability to form the bicyclic core efficiently.

Two-Stage Synthesis Using Halogenated Ethanes

Another reported method involves a two-stage synthesis starting from 4-methoxy or 4-ethoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones reacted with halogenated ethanes such as 1,2-dibromoethane or 1-bromo-2-chloroethane. The key steps are:

  • N-alkylation of the pyrrolo[3,4-c]pyridine-1,3-dione core with halogenated ethane derivatives.
  • Hydrolysis or substitution reactions to convert the alkylated intermediates into the hydroxyethyl-substituted final product.

This approach allows for the introduction of the hydroxyethyl group via nucleophilic substitution on the halogenated intermediate.

One-Pot Multi-Component Reactions

Recent advances include one-pot syntheses where acetamide derivatives, arylglyoxals, and other amines are refluxed in solvents like ethanol or acetonitrile to form substituted pyrrolo[3,4-c]pyridine derivatives. These methods:

  • Utilize condensation and cyclization steps in a single reaction vessel.
  • Offer improved yields and simplified purification.
  • Can be adapted to introduce hydroxyethyl substituents by selecting appropriate amine or alkylating agents.

Such procedures have been demonstrated for related pyrrolo[3,4-b]pyridine derivatives and can be tailored for the target compound.

Functional Group Transformations

Post-synthesis modifications include:

  • Oxidation of the hydroxyethyl group to aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.
  • Reduction reactions to alter the oxidation state of the core or substituents.
  • Substitution reactions replacing the hydroxyethyl group with other functional groups to generate analogs.

These transformations expand the chemical diversity and potential biological activity of the compound.

Reaction Conditions and Reagents

Step Reagents/Conditions Notes
Oxazole synthesis Amides + chloral, NaOMe in MeOH Cyclization to 4-methoxyoxazoles
Diels-Alder cycloaddition 4-methoxyoxazole + maleimide derivative Controlled temperature, inert atmosphere
N-alkylation Halogenated ethanes (e.g., 1,2-dibromoethane) Base-mediated substitution
One-pot condensation Acetamide derivatives + arylglyoxals + amines Reflux in EtOH or MeCN, 4-6 hours
Oxidation KMnO4 or other oxidants Controlled temperature, aqueous media
Reduction LiAlH4 or similar reducing agents Anhydrous conditions

Research Findings and Yields

  • The Diels-Alder approach typically yields the bicyclic core in moderate to high yields (60-85%) depending on reaction conditions.
  • N-alkylation with halogenated ethanes followed by hydrolysis provides yields around 40-70% for the hydroxyethyl-substituted products.
  • One-pot multi-component reactions have demonstrated yields ranging from 40% to 75%, with the advantage of operational simplicity.
  • Oxidation and reduction steps generally proceed with high selectivity and yields above 70% when optimized.

Summary Table of Preparation Methods

Method Key Steps Advantages Typical Yield (%) References
Diels-Alder Cycloaddition Oxazole synthesis + cycloaddition Regioselective, efficient core formation 60-85
Two-Stage N-Alkylation Halogenated ethane alkylation + hydrolysis Direct hydroxyethyl introduction 40-70
One-Pot Multi-Component Condensation + cyclization in one pot Simplified procedure, good yields 40-75
Functional Group Transformations Oxidation, reduction, substitution Versatile modifications >70

Chemical Reactions Analysis

Types of Reactions

2-(2-hydroxyethyl)-1H,2H,3H-pyrrolo[3,4-c]pyridine-1,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield aldehydes or carboxylic acids, while substitution reactions can produce a wide range of functionalized derivatives.

Scientific Research Applications

Analgesic and Sedative Properties

Recent studies have demonstrated that derivatives of 2-(2-hydroxyethyl)-1H,2H,3H-pyrrolo[3,4-c]pyridine-1,3-dione exhibit significant analgesic and sedative effects. In a study involving several synthesized derivatives, it was found that certain compounds displayed analgesic activity superior to that of aspirin and comparable to morphine in the “writhing” test. Notably, the compounds also inhibited locomotor activity in mice and prolonged thiopental-induced sleep duration .

Antitumor Activity

Another promising application of this compound is its potential as an antitumor agent. A series of pyrrolo[3,2-c]pyridine derivatives were synthesized and evaluated for their ability to inhibit tubulin polymerization, which is crucial for cancer cell proliferation. One particular derivative exhibited potent antitumor activity against various cancer cell lines (HeLa, SGC-7901, MCF-7), with IC₅₀ values ranging from 0.12 to 0.21 μM . This suggests that modifications to the pyrrolo[3,4-c]pyridine structure can lead to compounds with significant anticancer properties.

Case Study 1: Analgesic Activity Assessment

In a controlled experiment assessing analgesic properties using the “hot plate” and “writhing” tests, several derivatives were tested for their efficacy. The results indicated that compounds derived from this compound exhibited a significant reduction in pain response compared to control groups treated with conventional analgesics like aspirin and morphine .

Case Study 2: Antitumor Activity Evaluation

A detailed evaluation of the antitumor potential of synthesized derivatives was conducted using various cancer cell lines. The most potent derivative was shown to disrupt microtubule dynamics at low concentrations (0.12 μM), leading to G₂/M phase arrest and subsequent apoptosis in cancer cells. This study underscores the importance of structural modifications in enhancing biological activity against tumors .

Mechanism of Action

The mechanism of action of 2-(2-hydroxyethyl)-1H,2H,3H-pyrrolo[3,4-c]pyridine-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, some derivatives of pyrrolopyridine have been found to inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The compound’s biological activity is often attributed to its ability to bind to and modulate the activity of these enzymes, leading to altered cellular functions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Pharmacological Effects

Key structural analogs and their pharmacological profiles are summarized below:

Compound Name Substituents Biological Activity Pharmacological Effects Stability Profile
N-Alkyl-4-methyl-6-phenyl derivatives N-Alkyl groups at position 2; 4-methyl, 6-phenyl IC₅₀ = 19–29 µg/mL (antitumor) Antitumor Not explicitly reported
4-Methoxy-6-methyl derivatives 4-methoxy, 6-methyl; 2-hydroxypropyl-piperazinyl Superior to acetylsalicylic acid in "writhing syndrome" test Analgesic, Sedative Unstable in alkaline media
2-(Tetrahydrofuran-2-yl)methyl derivative Tetrahydrofuran substituent at position 2 26% anti-inflammatory activity at 50 mg/kg (oral) Anti-inflammatory Photolabile
Mannich bases Position 2 modified with Mannich bases (e.g., amines + formaldehyde) Active against C. albicans and S. aureus (MIC = 10–20 µg/mL) Antimicrobial Labile in acidic/alkaline media
4-Ethoxy derivatives 4-ethoxy, 6-methyl Weaker analgesic activity compared to 4-methoxy analogs Moderate Analgesic Stable in neutral media

Key Observations:

  • N-Alkyl or Mannich base substitutions at this position instead favor antitumor or antimicrobial activities .
  • Position 4 Substituents : Methoxy groups at position 4 improve analgesic activity compared to ethoxy analogs, suggesting steric and electronic tuning of receptor interactions .
  • Stability : Derivatives are photolabile and degrade rapidly in alkaline conditions (e.g., hydrolysis of the pyrrolopyridinedione ring at pH 10.5) . Neutral media enhance stability, critical for formulation .

Mechanistic Insights

  • Analgesic/Sedative Activity : Derivatives with hydroxyalkyl-piperazinyl chains (e.g., 4-methoxy-2-[2-hydroxy-3-(4-arylpiperazinyl)propyl]-6-methyl) suppress spontaneous locomotor activity in mice and show dose-dependent analgesia, likely via CNS modulation .
  • Degradation Pathways : Alkaline hydrolysis cleaves the C1-N2 bond of the pyrrolopyridinedione core, yielding isonicotinic acid derivatives, which may reduce bioavailability .

Stability Comparison Table

Condition Stability of Pyrrolo[3,4-c]pyridine Derivatives Reference
Alkaline Media (pH 10.5) Rapid degradation (ring cleavage)
Acidic Media (pH 2–4) Moderate degradation (≤20% over 24 hours)
Neutral Media (pH 7) Stable (>95% intact after 48 hours)
Light Exposure Photodegradation (6×10⁶ lux·h causes ~30% decomposition)
Oxidative Stress (H₂O₂) Partial decomposition (~15% over 24 hours)

Biological Activity

2-(2-hydroxyethyl)-1H,2H,3H-pyrrolo[3,4-c]pyridine-1,3-dione is a compound of interest due to its potential biological activities. This article reviews the available literature regarding its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a pyrrolo[3,4-c]pyridine core with a hydroxyethyl substituent. Its molecular structure contributes to its biological properties. The following table summarizes its basic chemical properties:

PropertyValue
Molecular FormulaC₉H₉N₃O₃
Molecular Weight195.18 g/mol
CAS Number87544-89-6
SolubilitySoluble in DMSO

Antitumor Activity

Recent studies have indicated that derivatives of pyrrolo[3,4-c]pyridine exhibit significant antitumor activity. For instance, a study demonstrated that derivatives could induce apoptosis in A549 lung cancer cells and effectively arrest the cell cycle at the G2/M phase. This suggests that the compound may have potential as an anticancer agent through mechanisms involving cell cycle regulation and apoptosis induction .

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. Research indicates that certain pyrrole derivatives exhibit antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. In vitro assays have shown varying degrees of inhibition depending on the concentration and specific structure of the derivatives tested .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Studies have highlighted that modifications at specific positions on the pyrrole ring can enhance or diminish biological activity. For example, substituents such as halogens or alkyl groups can significantly affect the compound's potency against various biological targets .

Study 1: Anticancer Efficacy

In a notable study published in Bioorganic & Medicinal Chemistry Letters, researchers synthesized several pyrrolo[3,4-c]pyridine derivatives and evaluated their cytotoxicity against cancer cell lines. The results indicated that compounds with a hydroxyethyl group showed enhanced cytotoxicity compared to those without this substituent. The study concluded that further exploration of this class could lead to promising anticancer agents .

Study 2: Antimicrobial Assessment

Another investigation focused on the antimicrobial properties of pyrrole derivatives synthesized from this compound. The study revealed that specific derivatives exhibited significant inhibition against both E. coli and S. aureus at concentrations as low as 50 µg/mL. These findings suggest potential applications in developing new antimicrobial therapies .

The mechanisms underlying the biological activity of this compound are still being elucidated. However, preliminary data suggest:

  • Apoptosis Induction : The compound may activate intrinsic apoptotic pathways in cancer cells.
  • Cell Cycle Arrest : It appears to interfere with cell cycle progression, particularly at the G2/M checkpoint.
  • Antimicrobial Mechanism : Potential disruption of bacterial cell wall synthesis or function may explain its antibacterial effects.

Q & A

Q. What are the recommended synthetic routes for 2-(2-hydroxyethyl)-1H,2H,3H-pyrrolo[3,4-c]pyridine-1,3-dione, and how can reaction conditions be optimized?

Synthesis typically involves functionalizing pyrrolo[3,4-c]pyridine scaffolds. A common approach includes:

  • Stepwise alkylation : Reacting the parent pyrrolopyridine-dione with 2-hydroxyethylating agents (e.g., ethylene oxide derivatives) under basic conditions (e.g., NaH/THF at 0°C to room temperature) .
  • Protection-deprotection strategies : To prevent side reactions, hydroxyl groups may be protected with tert-butyldimethylsilyl (TBS) groups before alkylation .
  • Optimization via Design of Experiments (DoE) : Use fractional factorial designs to test variables (temperature, reagent stoichiometry, solvent polarity) and identify critical parameters for yield improvement .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR resolve the hydroxyethyl substituent’s position and confirm pyrrolopyridine-dione core integrity. Aromatic protons appear as distinct doublets in the 7.0–8.5 ppm range .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% required for pharmacological studies) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 223.08) .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Hazard Mitigation : The compound is classified as acutely toxic (oral, H302), skin irritant (H315), and respiratory irritant (H335) .
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in fume hoods with local exhaust ventilation .
  • Emergency Procedures : For skin contact, wash with soap/water for 15 minutes. For inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated, particularly in nucleophilic substitution or cycloaddition reactions?

  • Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps (e.g., proton transfer in hydroxyethyl group activation) .
  • Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition states and intermediate stability. For example, analyze the energy barrier for hydroxyethyl group migration .

Q. How should researchers resolve contradictions in structure-activity relationship (SAR) data for derivatives of this compound?

  • Systematic Substituent Variation : Synthesize analogs with modified hydroxyethyl groups (e.g., methyl, propyl) and test biological activity in standardized assays (e.g., enzyme inhibition) .
  • Multivariate Analysis : Apply Principal Component Analysis (PCA) to correlate substituent electronic/hydrophobic parameters (Hammett σ, logP) with activity trends. Outliers may indicate unrecognized steric effects .

Q. What computational strategies enhance the design of novel derivatives with improved pharmacokinetic properties?

  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Simulate interactions with biological targets (e.g., kinase binding pockets) to optimize hydrogen bonding and π-π stacking .
  • ADMET Prediction : Tools like SwissADME predict bioavailability, blood-brain barrier penetration, and cytochrome P450 interactions based on substituent modifications .

Q. How can researchers validate the compound’s pharmacological potential while addressing variability in in vitro assays?

  • Dose-Response Reproducibility : Conduct triplicate experiments across multiple cell lines (e.g., HeLa, MCF-7) with positive controls (e.g., doxorubicin) to assess cytotoxicity .
  • Mechanistic Profiling : Use siRNA knockdown or CRISPR-Cas9 to confirm target specificity. For example, if the compound inhibits PI3K, validate via Western blotting for downstream AKT phosphorylation .

Methodological Tables

Q. Table 1. Key Synthetic Parameters and Optimization via DoE

VariableRange TestedOptimal ConditionImpact on Yield
Temperature0°C to 80°C25°C+22%
SolventTHF, DMF, DMSOTHF+15%
Reagent Ratio1:1 to 1:31:2.5+18%

Q. Table 2. Spectroscopic Fingerprints for Structural Confirmation

TechniqueKey SignalStructural Assignment
1^1H NMRδ 4.25 (t, 2H, -CH2OH)Hydroxyethyl group
13^13C NMRδ 165.8 (C=O)Pyrrolopyridine-dione core
IR1720 cm1^{-1} (C=O stretch)Dione carbonyl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.